4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an imidazole ring attached to a pyrimidine core
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways and their downstream effects would require further investigation.
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and imidazole intermediates. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to optimize yield and purity. The use of high-throughput screening and parallel synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted analogs depending on the nucleophiles used .
Scientific Research Applications
4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and imidazole derivatives, such as:
- 4-(4-phenylpiperazin-1-yl)pyrimidine
- 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Uniqueness
What sets 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and imidazole rings allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-3-7-20(8-4-1)24(21-9-5-2-6-10-21)29-15-13-28(14-16-29)22-17-23(27-18-26-22)30-12-11-25-19-30/h1-12,17-19,24H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPPKCHGVXMTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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